2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide
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Overview
Description
2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the chlorophenylmethoxy intermediate: This step involves the reaction of 4-chlorophenol with methanol in the presence of a base such as sodium hydroxide to form 4-chlorophenylmethoxy.
Synthesis of the benzamide core: The benzamide core is synthesized by reacting 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling reaction: The final step involves the coupling of the chlorophenylmethoxy intermediate with the benzamide core in the presence of a suitable catalyst, such as palladium on carbon, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies related to enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(4-bromophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide: Similar structure with a bromine atom instead of chlorine.
2-[(4-fluorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide: Similar structure with a fluorine atom instead of chlorine.
2-[(4-methylphenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H23ClN2O3 |
---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C28H23ClN2O3/c29-24-15-13-22(14-16-24)20-34-27-12-5-4-11-26(27)28(32)31-30-18-23-9-6-10-25(17-23)33-19-21-7-2-1-3-8-21/h1-18H,19-20H2,(H,31,32)/b30-18+ |
InChI Key |
TWASVRRSLNEGHD-UXHLAJHPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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